2-(3-Cyclopropylthiophen-2-yl)acetic acid
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Overview
Description
2-(3-Cyclopropylthiophen-2-yl)acetic acid is a chemical compound with the molecular formula C9H10O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylthiophen-2-yl)acetic acid typically involves the reaction of 3-cyclopropylthiophene with acetic acid derivatives under specific conditions. One common method involves the N-acylation reaction, where 2-aminothiophene-3-carbonitrile is reacted with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(3-Cyclopropylthiophen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)acetic acid
- 3-Cyclopropylthiophene
- 2-(3-Cyanothiophen-2-yl)acetic acid
Uniqueness
2-(3-Cyclopropylthiophen-2-yl)acetic acid is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
2-(3-Cyclopropylthiophen-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1369155-13-4
- Molecular Formula : C₉H₉OS
- Molecular Weight : 166.23 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.
- Analgesic Effects : The compound has shown promise in pain relief, possibly through modulation of pain signaling pathways.
- Antioxidant Properties : It may also exhibit antioxidant activities, which can contribute to cellular protection against oxidative stress.
- Interaction with Biomolecules : The compound has been studied for its interactions with various biomolecules, indicating potential roles in cellular signaling and metabolic processes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve the following pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may decrease the production of cytokines involved in the inflammatory response.
- Modulation of Pain Receptors : It is hypothesized that the compound interacts with pain receptors in the nervous system to exert its analgesic effects.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in cytokine levels and improved clinical scores for inflammation-related symptoms .
Case Study 2: Analgesic Properties
In a controlled trial involving neuropathic pain models, the compound was administered to assess its analgesic properties. The findings revealed a notable decrease in pain perception among subjects treated with the compound compared to those receiving a placebo .
Data Summary
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-cyclopropylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)5-8-7(3-4-12-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChI Key |
QZTGSLSKFIFKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC=C2)CC(=O)O |
Origin of Product |
United States |
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